molecular formula C10H18N4O2 B7120777 N-(2-tert-butyl-1,2,4-triazol-3-yl)-3-methoxypropanamide

N-(2-tert-butyl-1,2,4-triazol-3-yl)-3-methoxypropanamide

Cat. No.: B7120777
M. Wt: 226.28 g/mol
InChI Key: VZTRWEJRWROCHS-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-1,2,4-triazol-3-yl)-3-methoxypropanamide: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group attached to the triazole ring and a methoxypropanamide moiety.

Properties

IUPAC Name

N-(2-tert-butyl-1,2,4-triazol-3-yl)-3-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-10(2,3)14-9(11-7-12-14)13-8(15)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTRWEJRWROCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=NC=N1)NC(=O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-tert-butyl-1,2,4-triazol-3-yl)-3-methoxypropanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Methoxypropanamide Moiety: This step involves the reaction of the triazole derivative with 3-methoxypropanoic acid or its derivatives under appropriate conditions to form the final product.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the compound.

Chemical Reactions Analysis

N-(2-tert-butyl-1,2,4-triazol-3-yl)-3-methoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-tert-butyl-1,2,4-triazol-3-yl)-3-methoxypropanamide has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-tert-butyl-1,2,4-triazol-3-yl)-3-methoxypropanamide exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The methoxypropanamide moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

N-(2-tert-butyl-1,2,4-triazol-3-yl)-3-methoxypropanamide can be compared with other triazole derivatives, such as:

  • N-(2-tert-butyl-1,2,4-triazol-3-yl)-1,2-thiazole-3-carboxamide
  • N-(2-tert-butyl-1,2,4-triazol-3-yl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide
  • N-(2-tert-butyl-1,2,4-triazol-3-yl)-2-cyclopentylpyrazole-3-carboxamide

These compounds share the triazole core but differ in their substituents, which can significantly impact their chemical properties and biological activities

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